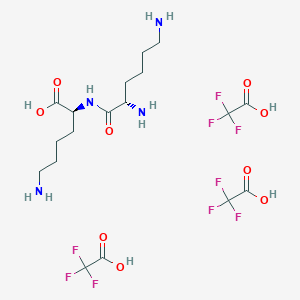
3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene (98%) is a synthetic chemical compound commonly used in laboratory experiments and research. It is a colorless crystalline solid with a strong, sweet odor. The compound is soluble in water and alcohol, and insoluble in most organic solvents. It is also known as trifluoromethyl dichlorobenzene, or TFMB. Due to its unique properties, 3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene (98%) has a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Electrophysical Properties and Synthesis Applications
Synthesis and Electrochemistry
The synthesis of 3,6-bis(trifluoromethyl)-1,2-dithiin derivatives from 3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene illustrates the compound's utility in studying the effects of electron-withdrawing groups on the ionization and oxidation potentials. This research offers insights into the electrophysical properties of such compounds, enhancing our understanding of their behavior in various chemical environments (E. Lorance et al., 2003).
Pesticide Synthesis
Another significant application is in the synthesis of novel pesticides, like Bistrifluron, where the compound serves as a precursor. This process highlights its importance in the development of agrochemicals aimed at pest control, underlining the role of fluorinated compounds in enhancing the efficacy of pesticides (Liu An-chan, 2015).
Advanced Materials Development
Fluorinated Polyimides for Optical Applications
The compound's derivatives have been explored for creating fluorinated polyimides with applications in optical waveguides. These materials exhibit high thermal stability, low optical absorption loss, and low birefringence, which are critical properties for materials used in optical communication technologies (Kwansoo Han, 2000).
Catalysis and Organic Synthesis
Its utility extends into the realm of catalysis, where derivatives of 3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene act as catalysts in organic synthesis reactions, such as the Baeyer-Villiger oxidation. This catalytic activity showcases the compound's contribution to synthesizing complex organic molecules with precision and efficiency (G. ten Brink et al., 2001).
Propiedades
IUPAC Name |
2,3-dichloro-1,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F6/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRCBZUCOIMMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256760 |
Source


|
| Record name | 2,3-Dichloro-1,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(trifluoromethyl)-1,2-dichlorobenzene | |
CAS RN |
887268-06-6 |
Source


|
| Record name | 2,3-Dichloro-1,4-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-1,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)






![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate](/img/structure/B6343661.png)
